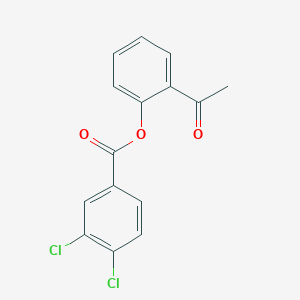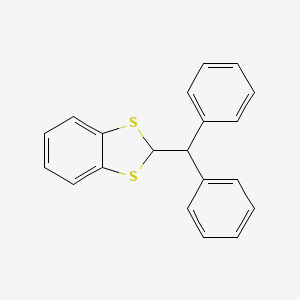
2-(Diphenylmethyl)-2H-1,3-benzodithiole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diphenylmethyl)-2H-1,3-benzodithiole is an organic compound characterized by the presence of a diphenylmethyl group attached to a benzodithiole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diphenylmethyl)-2H-1,3-benzodithiole typically involves the reaction of diphenylmethane derivatives with benzodithiole precursors. One common method is the Friedel-Crafts alkylation of benzyl chloride with benzene in the presence of a Lewis acid such as aluminum chloride . This reaction forms the diphenylmethyl group, which can then be further reacted with benzodithiole under appropriate conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Diphenylmethyl)-2H-1,3-benzodithiole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the diphenylmethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted diphenylmethyl derivatives.
Aplicaciones Científicas De Investigación
2-(Diphenylmethyl)-2H-1,3-benzodithiole has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials and as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Diphenylmethyl)-2H-1,3-benzodithiole involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions .
Comparación Con Compuestos Similares
Diphenylmethane: A simpler analog with a similar diphenylmethyl group but lacking the benzodithiole ring.
Benzhydrol: Another related compound with a hydroxyl group instead of the dithiole ring.
Modafinil: A compound with a diphenylmethyl moiety attached to a sulfinyl group, used as a wakefulness-promoting agent.
Uniqueness: 2-(Diphenylmethyl)-2H-1,3-benzodithiole is unique due to the presence of the benzodithiole ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
112520-00-0 |
|---|---|
Fórmula molecular |
C20H16S2 |
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
2-benzhydryl-1,3-benzodithiole |
InChI |
InChI=1S/C20H16S2/c1-3-9-15(10-4-1)19(16-11-5-2-6-12-16)20-21-17-13-7-8-14-18(17)22-20/h1-14,19-20H |
Clave InChI |
RPUXSJYIUJUIQY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2SC3=CC=CC=C3S2)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Quinolinamine, 7-chloro-N-[2-(3-methoxyphenyl)ethyl]-](/img/structure/B14301129.png)

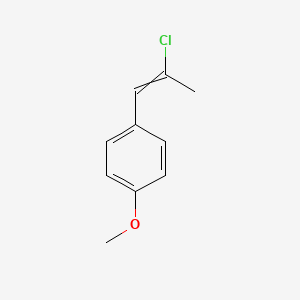


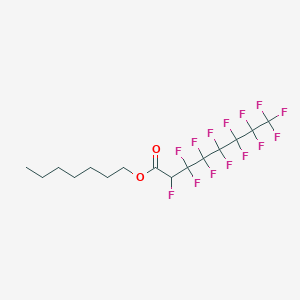
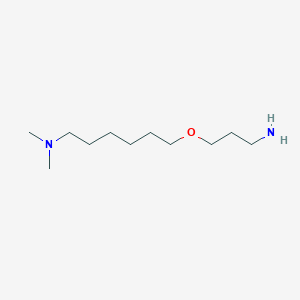
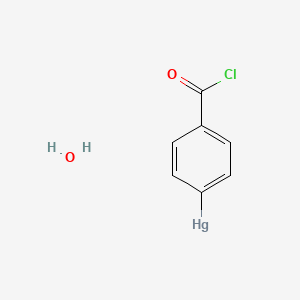
![12,12'-[(Phenylmethylene)disulfanediyl]didodecanoic acid](/img/structure/B14301166.png)

